11-Dehydro-thromboxane B2 D4

Catalog No.
S12906341
CAS No.
M.F
C20H32O6
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Dehydro-thromboxane B2 D4

Product Name

11-Dehydro-thromboxane B2 D4

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid

Molecular Formula

C20H32O6

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1/i5D2,8D2

InChI Key

KJYIVXDPWBUJBQ-DDHOZZTNSA-N

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)O[C@@H]1/C=C/[C@H](CCCCC)O)O

11-Dehydro-thromboxane B2 D4 is a deuterated derivative of 11-dehydro-thromboxane B2, which itself is a metabolite of thromboxane A2. Thromboxane A2 is a potent lipid mediator involved in various physiological processes, particularly in hemostasis and inflammation. The deuterated form, 11-dehydro-thromboxane B2 D4, is utilized in research to trace metabolic pathways and understand thromboxane A2's role in cardiovascular diseases and other conditions. The compound is characterized by its stable structure, which allows for accurate measurement in biological samples, particularly urine, where it serves as a biomarker for thromboxane A2 synthesis and platelet activation .

Similar to its non-deuterated counterparts. Key reactions include:

  • Oxidation: This process can convert the compound into various metabolites.
  • Reduction: Reduction reactions can yield related compounds, potentially altering their biological activity.
  • Substitution: Specific positions on the molecule may undergo substitution reactions, leading to the formation of derivatives with different properties .

These reactions are influenced by the presence of various reagents and conditions, making them significant for synthetic and analytical chemistry applications.

The synthesis of 11-dehydro-thromboxane B2 D4 typically involves the incorporation of deuterium into the thromboxane structure. This can be achieved through various synthetic routes:

  • Use of Deuterated Reagents: Incorporating deuterated solvents or reagents during the synthesis of thromboxane B2.
  • Chemical Modification: Modifying existing thromboxane B2 compounds to introduce deuterium at specific positions.

The exact conditions for industrial production are not widely documented but are crucial for obtaining high-purity products necessary for research applications .

11-Dehydro-thromboxane B2 D4 has several applications in biomedical research:

  • Biomarker Analysis: It is primarily used as a biomarker for assessing thromboxane A2 synthesis and platelet activation.
  • Pharmacological Studies: Researchers utilize this compound to study the effects of antiplatelet therapies and their impact on thromboxane metabolism.
  • Pathophysiological Research: It aids in understanding the role of thromboxanes in various diseases, including cardiovascular disorders and inflammatory conditions .

Studies have shown that levels of 11-dehydro-thromboxane B2 D4 can be influenced by various factors including medications such as aspirin. For instance, aspirin therapy has been linked to reduced urinary levels of this metabolite, indicating decreased thromboxane A2 activity. This interaction highlights its potential use in monitoring therapeutic responses in patients with cardiovascular risks .

Several compounds are structurally or functionally similar to 11-dehydro-thromboxane B2 D4. Here are some notable examples:

CompoundStructure/PropertiesUnique Features
Thromboxane A2Active lipid mediator; promotes platelet aggregationHighly unstable; potent vasoconstrictor
Thromboxane B2Stable metabolite of thromboxane A2Less active than thromboxane A2
11-Dehydro-thromboxane B2Inactive metabolite; used as a biomarkerReflects thromboxane A2 synthesis
2,3-Dinor-thromboxane B2Another metabolite; provides insights into metabolismIndicates further degradation of thromboxanes

The uniqueness of 11-dehydro-thromboxane B2 D4 lies in its stability and utility as a tracer for studying thromboxane metabolism without influencing biological processes directly. Its deuterated form enhances analytical precision in research settings .

IUPAC Nomenclature and Systematic Chemical Nomenclature

The systematic name for 11-dehydro-thromboxane B2 D4, following IUPAC conventions, is (5Z,9α,13E,15S)-15-Hydroxy-9,11-didehydro-thromboxane B2-3,3',4,4'-d4. This nomenclature reflects the compound’s bicyclic oxane-oxetane core structure, the positions of deuterium substitution, and the stereochemistry of hydroxyl and unsaturated bonds. The parent structure, 11-dehydrothromboxane B2, is a metabolite of thromboxane A2 (TXA2), formed via dehydrogenation at the C11 position. The "D4" designation specifies deuterium atoms at the 3, 3', 4, and 4' positions of the aliphatic side chains, replacing protium atoms in the native molecule.

Molecular Formula and Isotopic Composition Analysis

The molecular formula of 11-dehydro-thromboxane B2 D4 is C₂₀H₂₈D₄O₆, with a molecular weight of 372.49 g/mol. Isotopic enrichment exceeds 98% at the deuterated positions, as confirmed by mass spectrometry. The substitution pattern—deuterium at the 3, 3', 4, and 4' carbons—minimizes kinetic isotope effects on biological activity while enhancing mass spectral detectability.

Table 1: Isotopic Composition of 11-Dehydro-thromboxane B2 D4

PositionIsotopeAbundance
3, 3'Deuterium>98%
4, 4'Deuterium>98%
Other HProtiumNatural

Three-Dimensional Conformational Analysis via Computational Modeling

Density functional theory (DFT) simulations reveal that deuterium substitution induces negligible changes to the overall conformation of 11-dehydro-thromboxane B2 D4 compared to the native compound. The oxane-oxetane core adopts a twisted boat conformation, stabilized by intramolecular hydrogen bonding between the C15 hydroxyl group and the C9 carbonyl oxygen. Deuterium’s higher mass slightly alters vibrational modes, as evidenced by redshifted C-D stretching frequencies (~2100 cm⁻¹) in simulated infrared spectra.

Notably, the cyclopentane-heptanoic acid side chain retains its bent configuration, with deuterium atoms at positions 3 and 4 introducing a 0.02 Å elongation in adjacent C-C bonds due to isotopic effects. These minor structural perturbations do not significantly affect the molecule’s polar surface area (109 Ų) or partition coefficient (logP = 2.1), preserving its solubility and membrane permeability.

Comparative Structural Analysis with Native 11-Dehydro-thromboxane B2

The native and deuterated compounds share identical core structural features, including:

  • Bicyclic oxane-oxetane ring system
  • C15 hydroxyl group with (S)-configuration
  • (5Z,13E) double bond geometry in the aliphatic chains

Key differences arise from isotopic substitution:

  • Mass Spectrometry: The +4 Da shift in molecular weight enables distinct fragmentation patterns, facilitating quantification in GC-MS or LC-MS assays.
  • Thermodynamic Stability: Deuterium’s lower zero-point energy increases the activation energy for C-D bond cleavage, marginally enhancing stability at positions 3 and 4.
  • Hydrogen Bonding: C-D bonds exhibit reduced polarizability, weakening van der Waals interactions in nonpolar environments by ~0.3 kcal/mol.

Table 2: Structural Comparison of Native and Deuterated Forms

PropertyNative Compound11-Dehydro-TXB2 D4
Molecular FormulaC₂₀H₃₂O₆C₂₀H₂₈D₄O₆
Molecular Weight (g/mol)368.47372.49
Key MS Fragment (m/z)369.3 [M+H]⁺373.3 [M+H]⁺
C-D Stretching (cm⁻¹)N/A2100–2200

Deuterium Incorporation Strategies for Stable Isotope Labeling

The synthesis of 11-dehydro-thromboxane B2 D4 employs sophisticated deuterium incorporation methodologies that ensure high isotopic purity and structural integrity [8] [9]. Contemporary deuterium labeling strategies utilize several distinct approaches, each offering specific advantages for prostaglandin derivative synthesis [8].

Catalytic Hydrogen-Deuterium Exchange Methods

Modern deuterium incorporation techniques frequently employ transition metal catalysis for selective hydrogen-deuterium exchange reactions [8] [41]. Palladium and rhodium-based catalytic systems have demonstrated exceptional efficacy in achieving regioselective deuteration of aromatic and aliphatic positions [8] [41]. For thromboxane derivatives, iridium-catalyzed hydrogen isotope exchange reactions provide controlled deuterium incorporation at specific carbon centers while maintaining the delicate bicyclic structure [41].

Rhodium-catalyzed systems operating under mild conditions (25-130°C) enable selective deuterium incorporation at multiple positions simultaneously [41]. These methodologies utilize deuterium gas or deuterated solvents as isotope sources, achieving deuteration levels exceeding 95% at targeted positions [22] [41].

Building Block Approach

Alternative synthetic strategies employ pre-deuterated building blocks for constructing the complete thromboxane framework [8] [9]. This approach involves the synthesis of deuterated arachidonic acid precursors, which subsequently undergo cyclooxygenase-mediated conversion to deuterated thromboxane intermediates [17] [20]. The method ensures uniform deuterium distribution throughout the prostaglandin structure while maintaining biosynthetic pathway authenticity [9] [10].

Deuterated arachidonic acid synthesis utilizes convergent methodologies incorporating deuterium labels at specific carbon positions [17] [20]. Advanced synthetic routes employ late-stage deuteration techniques, minimizing isotope scrambling and ensuring high retention of deuterium labels throughout multi-step transformations [41].

Chemical Deuteration Protocols

Chemical deuteration methodologies provide direct routes to deuterated thromboxane derivatives through exposure to deuterium oxide under controlled conditions [23]. High-pressure deuteration reactions (elevated temperature and pressure) facilitate comprehensive hydrogen-deuterium exchange while preserving molecular framework integrity [23]. These protocols typically achieve deuteration levels between 85-99% depending on reaction conditions and substrate accessibility [22] [23].

Deuteration MethodTemperature RangeDeuterium IncorporationReaction TimeYield
Pd/C Catalysis120-160°C>95%24-48 hours85-90%
Rh-Catalyzed Exchange25-130°C90-98%12-36 hours75-85%
Chemical Exchange160-200°C85-95%48-72 hours70-80%
Building Block AssemblyAmbient>99%Variable60-75%

Purification Techniques for Isotopologue Separation

The purification of 11-dehydro-thromboxane B2 D4 requires specialized separation techniques capable of distinguishing between closely related isotopologues while maintaining compound stability [22] [24]. Modern purification protocols integrate multiple orthogonal separation mechanisms to achieve the purity levels required for analytical applications [24].

Solid Phase Extraction Optimization

Solid phase extraction represents the primary purification methodology for deuterated thromboxane compounds [26] [27]. Octylsilyl silica cartridges demonstrate superior selectivity for 11-dehydro-thromboxane B2 derivatives, enabling efficient removal of polar interfering substances [26] [29]. Optimized extraction protocols employ acetonitrile-water mixtures (18:82 volume ratio) as washing solvents, effectively eliminating up to 70% of co-migrating polar contaminants [26].

Phenylboronate cartridges provide alternative purification approaches, offering enhanced selectivity through boronic acid-diol interactions [27]. These specialized sorbents demonstrate quantitative recovery (>95%) for hydroxylated prostaglandin derivatives while rejecting non-hydroxylated matrix components [27]. Elution protocols utilizing acidic methanol mixtures achieve high purity deuterated products suitable for mass spectrometry applications [27].

Cartridge TypeRecovery EfficiencyPurity AchievementWashing SolventElution Solvent
Octylsilyl Silica85-95%>98%Acetonitrile:Water (18:82)Dichloromethane:Hexane (70:30)
Phenylboronate>95%>99%Aqueous BufferAcidic Methanol
Reverse Phase C1880-90%95-98%Water:AcetonitrileMethanol:Acetonitrile

High Performance Liquid Chromatography Separation

Reverse-phase high performance liquid chromatography provides definitive separation of thromboxane isotopologues based on subtle hydrophobic differences [33] [54]. Temperature-controlled chromatographic systems (0-40°C) enable resolution of hemiacetalic anomers and isotopic variants that co-elute under standard conditions [54]. Water-acetonitrile mobile phase systems demonstrate optimal separation efficiency for thromboxane B2 derivatives [54].

Non-silica reversed phase supports offer superior column efficiency for thromboxane B2 compounds compared to traditional octadecyl-silica columns [56]. These specialized stationary phases achieve 10-fold improvements in separation efficiency, enabling baseline resolution of closely related isotopologues [56]. Mobile phase pH optimization (1.6-6.9) provides additional selectivity through ionization state manipulation [54].

Ion Mobility Spectrometry Integration

Advanced purification strategies incorporate ion mobility spectrometry as an additional separation dimension for isotopologue characterization [11] [24]. Ultra-high-resolution ion mobility systems (resolving power >250) enable direct separation of deuterated and non-deuterated variants based on collision cross-section differences [11]. These techniques provide rapid isotopologue validation without requiring extensive chromatographic optimization [24].

Ion mobility-mass spectrometry coupling facilitates real-time isotopologue identification through drift time alignment of deuterated pairs [24]. This approach enables efficient deconvolution of complex mixtures while providing collision cross-section values as additional molecular descriptors [24].

11-Dehydro-Thromboxane B2 is the stable urinary metabolite of thromboxane B2 and a key surrogate of thromboxane A2 biosynthesis. Incorporation of four deuterium atoms (d₄) at positions 3, 3′, 4, 4′ affords an internal standard that behaves chromatographically and chemically like the native analyte while remaining resolvable by mass spectrometry. Accurate measurement in complex urine requires meticulous sample clean-up, high-resolution liquid chromatography, isotope-selective tandem mass spectrometry and rigorous validation to exclude matrix artefacts and immunological cross-reactivity.

Analytical Quantification Methodologies in Biological Matrices

Rationale for Urinary Monitoring

Urine sampling is non-invasive, minimises ex-vivo platelet activation and accumulates 11-Dehydro-Thromboxane B2 concentrations above the picogram per millilitre range observed in plasma, thereby improving assay robustness [1] [2]. The deuterated analogue 11-Dehydro-Thromboxane B2-d₄ provides synchronous correction for extraction losses, ion suppression and instrument drift [3] [4].

Pre-analytical Considerations

  • Immediate cooling and acidification (hydrochloric acid, final concentration 0.1 mole per litre) inhibit bacterial hydrolysis and artifactual eicosanoid generation [5] [3].
  • Creatinine normalisation compensates for variable diuresis but does not replace absolute concentration measurements required for full validation [6].

Solid Phase Extraction Optimisation for Urinary Matrices

Extensive comparisons reveal that hydrophilic–lipophilic-balanced reversed-phase materials with weak anion-exchange functionality afford maximal recovery of the polar, acidic metabolite.

Cartridge Selection Study

Cartridge chemistryOverall recovery (11-Dehydro-Thromboxane B2)Relative standard deviationNotable limitationsCitation
Strata X-AW weak anion-exchange polymer93%–107% [4]≤7% [4]None observed [4]
Mixed-mode anion-exchange 96-well plate91%–96% [3]≤5% [3]Higher cost, plate format [3]
Octylsilyl silica C885% [5]6% [5]Requires dichloromethane elution [5]
Classical C18 bonded silica59%–67% [4]12% [4]Pronounced matrix carry-over [4]
Hydrophilic–lipophilic-balanced copolymer (Oasis HLB)60%–71% [4]15% [4]Significant ion suppression [4]

Optimised Extraction Protocol

  • Load 1.0 millilitre of urine acidified with 1.0 normal hydrochloric acid and spiked with 50 microlitres of 11-Dehydro-Thromboxane B2-d₄ reference solution onto a pre-conditioned Strata X-AW cartridge [3] [4].
  • Wash sequentially with water, methanol–water mixtures and dichloromethane to remove hydrophilic and hydrophobic interferents [3].
  • Elute with 2 millilitres of dichloromethane containing 2% formic acid; evaporate under nitrogen at 35 degrees Celsius and reconstitute in 100 microlitres of water–methanol 75 : 25 (volume : volume) [3].

Ultra-High Performance Liquid Chromatography Method Development

Column and Mobile Phase Screening

Stationary phase (50 × 2.1 millimetres)Particle sizePeak capacityBaseline resolution of d₄ standardCitation
Bridged-ethylene-hybrid C181.7 micrometres180 [3]Achieved (retention time 2.3 minutes) [3]
High-strength silica C181.8 micrometres150 [4]Co-elution with isobaric metabolites [4]
Phenyl-hexyl2.6 micrometres90 [4]Partial resolution only [4]

Optimal separation employed bridged-ethylene-hybrid C18 with a linear 0%–40% methanol–acetonitrile gradient (Table 1).

Table 1 Chromatographic operating conditions

ParameterSpecificationCitation
Instrument platformWaters Acquity I-Class ultra-high performance liquid chromatograph [3] [3]
ColumnAcquity BEH C18, 50 × 2.1 millimetres, 1.7 micrometres [3]
Column temperature45 degrees Celsius [3]
Mobile phase AWater–acetic acid 75 : 25 (volume : volume) [3]
Mobile phase BMethanol–acetonitrile 60 : 40 (volume : volume) [3]
Flow rate0.45 millilitre per minute [3]
Injection volume20 microlitres [3]
Run time5.0 minutes [3]

Peak Purity Assessment

Photodiode array and tandem mass spectrometric full-scan overlays confirmed single-component elution for both labelled and native analyte peaks in fifty volunteer samples [4].

Tandem Mass Spectrometry Parameters for Isotope Differentiation

Precursor-to-Product Ion Transitions

CompoundPrecursor ion (mass-to-charge ratio)Product ion (mass-to-charge ratio)Collision energy (electron volts)Duty cycle allocationCitation
11-Dehydro-Thromboxane B2367 → 16123 electron volts60% [2] [3]
11-Dehydro-Thromboxane B2-d₄371 → 30924 electron volts40% [3] [4]
11-Dehydro-Thromboxane B2-d₄ (qualifier)371 → 16524 electron voltsConfirmatory only [2]

Isotope Discrimination

The four-dalton mass offset prevents isotopic overlap even at resolving power 0.7 dalton full width at half maximum, enabling simultaneous monitoring without crosstalk [3] [4].

Source Optimisation

An atmospheric pressure chemical ionisation source operated in negative polarity afforded a six-fold improvement in signal-to-noise ratio relative to electrospray ionisation, attributable to reduced in-source solvent clustering [3].

Validation Parameters: Sensitivity, Specificity and Matrix Effects

Sensitivity and Linearity

ParameterResultAcceptance criterionCitation
Limit of detection0.042 nanogram per millilitre [4]≤0.05 nanogram per millilitre [4]
Limit of quantification0.085 nanogram per millilitre [4]≤0.10 nanogram per millilitre [4]
Calibration range0.050–10 nanograms per millilitre [2]Linearity ≥0.995 [2]
Coefficient of determination0.9989 [4]≥0.995 [4]

Precision and Accuracy

Concentration levelMean accuracyCoefficient of variationReplicatesCitation
25 picograms per millilitre104.8% [3]4.4% [3]18 [3]
62.4 picograms per millilitre101.1% [3]2.0% [3]18 [3]
256 picograms per millilitre98.8% [3]1.0% [3]18 [3]
1.91 nanograms per millilitre100.0% [3]1.3% [3]18 [3]

Specificity Assessment

  • Tandem mass spectrometry unambiguously discriminated 11-Dehydro-Thromboxane B2 from its two major urinary isomers 11-Dehydro-2,3-Dinor-Thromboxane B2 and 2,3-Dinor-Thromboxane B2, which elute at 8.5 and 12.7 minutes, respectively, under extended gradients [7].
  • Monoclonal antibody immunoassays displayed significant cross-reactivity with 11-Dehydro-2,3-Dinor-Thromboxane B2, leading to two-fold overestimation versus ultra-performance liquid chromatography–tandem mass spectrometry reference values [7] [8].

Matrix Effects

Extraction mediumIon suppression (percentage)Corrected by internal standardResidual biasCitation
Human urine (acidified)18% [4]Yes<3% [4]
Surrogate blank matrix (Urisub®)6% [3]Yes<2% [3]

Post-column infusion experiments confirmed negligible suppression at 2.3 minutes, the retention time of 11-Dehydro-Thromboxane B2-d₄, after Strata X-AW clean-up [4].

Concluding Remarks

High-throughput quantification of 11-Dehydro-Thromboxane B2-d₄ in urine now attains sub-picogram sensitivity, single-digit precision and full chromatographic selectivity. Key success factors are:

  • Adoption of weak anion-exchange polymer cartridges that deliver recoveries above 90% while stripping polar and non-polar contaminants.
  • Use of short, sub-2-micrometre bridged-ethylene-hybrid C18 columns operated at elevated temperature to maximise peak capacity within five-minute gradients.
  • Isotope-dilution tandem mass spectrometry exploiting a four-dalton mass offset and compound-specific product ions to furnish interference-free quantification.
  • Validation protocols aligned with international guidelines that demonstrate accuracy, precision, specificity and minimal matrix influence across the full analytical range.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

372.24499572 g/mol

Monoisotopic Mass

372.24499572 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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